molecular formula C26H21N3O3 B2761736 2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097867-01-9

2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No. B2761736
CAS RN: 2097867-01-9
M. Wt: 423.472
InChI Key: SSXIYYIVIXTNBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the resources I have, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions . These can include reactions with different cyclic or acyclic precursors, or functionalization reactions involving preformed pyrrolidine rings .

Scientific Research Applications

GABAA/Benzodiazepine Receptor Interaction

Quinoxaline derivatives, such as those studied by Tenbrink et al. (1994), have been identified to interact with the GABAA/benzodiazepine receptor, showcasing a variety of intrinsic efficacies. This interaction is crucial for understanding the modulation of this receptor system, which is pivotal in neuroscience research, particularly in studying neurotransmission and potential therapeutic targets for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Synthetic Methodologies

Hille, Irrgang, and Kempe (2014) explored the synthesis of quinoxalines through iridium-catalyzed acceptorless dehydrogenative alkylation, presenting a novel approach to generating these compounds. This method is significant for chemical synthesis, offering a sustainable route for creating quinoxaline derivatives, which are crucial for various applications in medicinal chemistry and material science (Hille, Irrgang, & Kempe, 2014).

Biological Activities

Quinoxalines, including structures similar to "2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline," have been highlighted for their wide spectrum of biological activities. Sharma et al. (2021) summarized these activities, emphasizing antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. These findings underscore the versatility of quinoxaline derivatives in biomedical research, offering insights into their potential as therapeutic agents (Sharma, Deep, Marwaha, & Marwaha, 2021).

Anticancer Research

The synthesis and structural characterization of quinoxaline derivatives have shown promise in anticancer research. For instance, Guillon et al. (2022) synthesized a pyrrolo[1,2-a]quinoxaline compound with cytotoxic potential against leukemia cell lines. This research contributes to the ongoing search for new anticancer compounds, illustrating the potential of quinoxaline derivatives in therapeutic applications (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).

Material Science

In the realm of material science, quinoxaline-containing compounds have been explored for their electronic properties. Yin et al. (2016) designed quinoxaline-containing architectures for use as electron transport materials in organic light-emitting diodes (OLEDs). Their research demonstrates the utility of quinoxaline derivatives in developing efficient blue phosphorescent OLEDs, highlighting their importance in advancing electronic and photonic technologies (Yin, Sun, Zeng, Xiang, Zhou, Ma, & Yang, 2016).

Future Directions

The future directions for “2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline” and similar compounds likely involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This could include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

phenyl-[2-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-25(18-8-2-1-3-9-18)20-10-4-5-11-21(20)26(31)29-15-14-19(17-29)32-24-16-27-22-12-6-7-13-23(22)28-24/h1-13,16,19H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXIYYIVIXTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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